
1-(Pyridin-3-YL)octan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Pyridin-3-YL)octan-1-amine is an organic compound featuring a pyridine ring attached to an octylamine chain. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both a pyridine ring and an amine group makes it a versatile molecule for chemical modifications and functionalizations.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-YL)octan-1-amine can be synthesized through several methods. One common approach involves the reaction of 3-bromopyridine with octylamine under basic conditions. The reaction typically proceeds via nucleophilic substitution, where the bromine atom is replaced by the amine group. The reaction is usually carried out in a solvent such as ethanol or acetonitrile, with a base like potassium carbonate to facilitate the substitution .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and advanced purification techniques, such as distillation and chromatography, are often employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(Pyridin-3-YL)octan-1-amine undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Hydrogen gas, palladium on carbon.
Substitution: Electrophiles like halogens, nitrating agents.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
1-(Pyridin-3-YL)octan-1-amine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Pyridin-3-YL)octan-1-amine depends on its application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist . The pathways involved often include signal transduction mechanisms that lead to the desired biological response.
Comparison with Similar Compounds
- 1-(Pyridin-2-YL)octan-1-amine
- 1-(Pyridin-4-YL)octan-1-amine
- 1-(Pyridin-3-YL)hexan-1-amine
Comparison: 1-(Pyridin-3-YL)octan-1-amine is unique due to the position of the pyridine ring and the length of the alkyl chain. Compared to 1-(Pyridin-2-YL)octan-1-amine and 1-(Pyridin-4-YL)octan-1-amine, the position of the nitrogen atom in the pyridine ring can influence the compound’s reactivity and binding properties. The longer alkyl chain in this compound compared to 1-(Pyridin-3-YL)hexan-1-amine may affect its solubility and interaction with hydrophobic environments .
Conclusion
This compound is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure allows for diverse chemical reactions and functionalizations, making it a valuable building block in synthetic chemistry. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing molecule.
Properties
Molecular Formula |
C13H22N2 |
|---|---|
Molecular Weight |
206.33 g/mol |
IUPAC Name |
1-pyridin-3-yloctan-1-amine |
InChI |
InChI=1S/C13H22N2/c1-2-3-4-5-6-9-13(14)12-8-7-10-15-11-12/h7-8,10-11,13H,2-6,9,14H2,1H3 |
InChI Key |
ZGCNIQPBHSIQJU-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(C1=CN=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


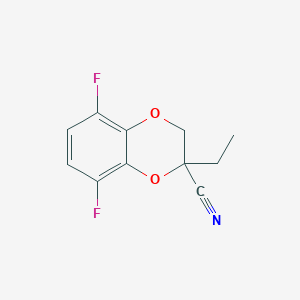
![2-[2-(3-Methylcyclobutyl)-1,3-oxazol-5-yl]acetic acid](/img/structure/B13254483.png)
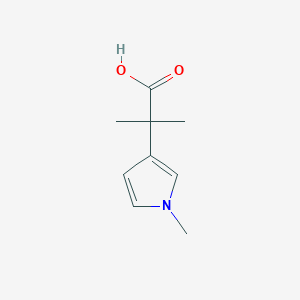
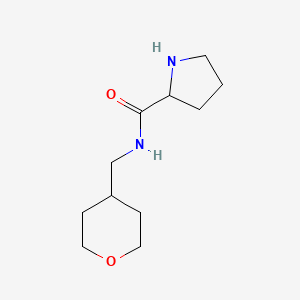

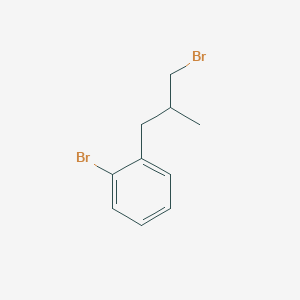
amine](/img/structure/B13254522.png)
![2-Chloro-N-methyl-N-[(1-methyl-1H-pyrazol-4-YL)methyl]acetamide](/img/structure/B13254541.png)
![2-(2-{[(4-Methylphenyl)methyl]amino}ethoxy)ethan-1-ol](/img/structure/B13254548.png)
![2-(Dimethylamino)-6-{[methyl(pyrrolidin-3-yl)amino]methyl}-3,4-dihydropyrimidin-4-one dihydrochloride](/img/structure/B13254554.png)
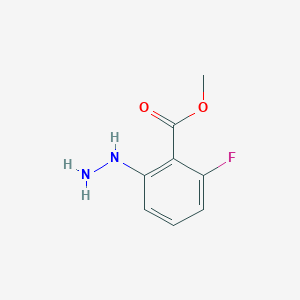
![2-Methyl-1-[(thiolan-3-yl)amino]propan-2-ol](/img/structure/B13254559.png)

![tert-Butyl N-{[1-(4-formylbenzoyl)piperidin-3-yl]methyl}carbamate](/img/structure/B13254565.png)
